molecular formula C16H16O6 B12851061 3-(4-Hydroxy-3-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one

3-(4-Hydroxy-3-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one

Cat. No.: B12851061
M. Wt: 304.29 g/mol
InChI Key: IIKYRVBBNSRJJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Hydroxy-3-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one is a complex organic compound that features both hydroxy and methoxy functional groups. These functional groups are known for their reactivity and are often found in natural products and synthetic pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxy-3-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one typically involves multi-step organic reactions. One common method might include the condensation of a hydroxy-methoxybenzaldehyde with a trihydroxybenzaldehyde under basic conditions, followed by reduction and further functional group modifications.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including the use of catalysts, high-pressure reactors, and continuous flow systems to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, especially at the hydroxy groups, forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Conditions involving halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules, serving as an intermediate in organic synthesis.

Biology

In biological research, compounds with hydroxy and methoxy groups are often studied for their antioxidant properties and potential therapeutic effects.

Medicine

In medicine, similar compounds are investigated for their potential as anti-inflammatory, anticancer, or antimicrobial agents.

Industry

Industrially, such compounds might be used in the synthesis of dyes, polymers, or as additives in various chemical processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. Generally, compounds with hydroxy and methoxy groups can interact with biological molecules through hydrogen bonding, electron donation, and other interactions, affecting various molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxy-3-methoxyphenyl)propan-1-one: Lacks the additional trihydroxyphenyl group.

    1-(2,4,6-Trihydroxyphenyl)propan-1-one: Lacks the hydroxy-methoxyphenyl group.

Properties

Molecular Formula

C16H16O6

Molecular Weight

304.29 g/mol

IUPAC Name

3-(4-hydroxy-3-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one

InChI

InChI=1S/C16H16O6/c1-22-15-6-9(2-4-11(15)18)3-5-12(19)16-13(20)7-10(17)8-14(16)21/h2,4,6-8,17-18,20-21H,3,5H2,1H3

InChI Key

IIKYRVBBNSRJJT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CCC(=O)C2=C(C=C(C=C2O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.